3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Chemical Biology Kinase Inhibitor Discovery Target Selectivity Profiling

3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 312623-30-6) is a synthetic heterocyclic small molecule belonging to the 2-phenylimidazo[1,2-a]pyridine (2-PIP) class, featuring a 3-nitrobenzamide side chain at the imidazopyridine 3-position. The 2-PIP scaffold is recognized as a privileged structure in medicinal chemistry, with marketed drugs (e.g., zolpidem, alpidem) and preclinical candidates demonstrating engagement across GABA-A receptors, peripheral benzodiazepine receptors (PBR/TSPO), and multiple kinase families.

Molecular Formula C20H14N4O3
Molecular Weight 358.357
CAS No. 312623-30-6
Cat. No. B2739107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
CAS312623-30-6
Molecular FormulaC20H14N4O3
Molecular Weight358.357
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H14N4O3/c25-20(15-9-6-10-16(13-15)24(26)27)22-19-18(14-7-2-1-3-8-14)21-17-11-4-5-12-23(17)19/h1-13H,(H,22,25)
InChIKeyNSVWVCGTDIGHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 312623-30-6) – Chemical Identity, Scaffold Context, and Initial Procurement Considerations


3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 312623-30-6) is a synthetic heterocyclic small molecule belonging to the 2-phenylimidazo[1,2-a]pyridine (2-PIP) class, featuring a 3-nitrobenzamide side chain at the imidazopyridine 3-position [1]. The 2-PIP scaffold is recognized as a privileged structure in medicinal chemistry, with marketed drugs (e.g., zolpidem, alpidem) and preclinical candidates demonstrating engagement across GABA-A receptors, peripheral benzodiazepine receptors (PBR/TSPO), and multiple kinase families [2]. The electron-withdrawing 3-nitro substituent distinguishes this compound from the unsubstituted parent benzamide (CAS 171628-57-2) and other 3-position analogs, imparting distinct electronic properties that redirect target selectivity within the scaffold's polypharmacology space .

Why Generic Substitution Fails for 3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Scaffold Polypharmacology and Substituent-Dependent Target Switching


The 2-phenylimidazo[1,2-a]pyridine scaffold exhibits pronounced polypharmacology, with relatively minor substituent changes at the benzamide 3-position redirecting the molecular target landscape from G-protein-coupled receptors (e.g., mGluR5) to kinase families (e.g., ALK, ALK-4/5) [1][2]. The 3-nitro group is an electron-withdrawing substituent that alters the electronic distribution of the benzamide pharmacophore compared to the unsubstituted (H), 3-cyano, or 3-methyl analogs [3]. Consequently, a researcher cannot assume equipotent or even equipotent-targeted biological activity when substituting among closely related 3-substituted benzamide analogs; the specific substituent identity at the 3-position dictates which biological targets are preferentially engaged, making generic substitution a significant risk for assay reproducibility and lead optimization programs [2].

Quantitative Differentiation Evidence for 3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide vs. Closest Structural Analogs


Kinase vs. mGluR5 Target Engagement: 3-Nitro Benzamide Redirects Scaffold Selectivity Away from mGluR5 Toward Kinase Families Compared with 3-Cyano Analog

The 3-cyano analog (3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, CAS 852960-28-2) demonstrates a measurable affinity for the rat metabotropic glutamate receptor 5 (mGluR5) with a Ki of 1,990 nM in a radioligand displacement assay using [3H]methoxyPEPy in HEK293 cell membranes [1]. In contrast, the 3-nitro compound is structurally implicated in patent literature (WO2006066913A2) as a kinase inhibitor scaffold, specifically within benzamide-substituted imidazo- and pyrolo-pyridines targeting protein kinases, and is associated with ALK-4/5 receptor kinase pathways via the broader imidazo[1,2-a]pyridine benzamide class covered in patents for activin-like receptor kinase inhibition [2][3]. While direct mGluR5 binding data for the 3-nitro compound are not publicly disclosed, the distinct target class assignment across analogs—mGluR5 for 3-cyano versus kinase for 3-nitro—is consistent with the known role of electron-withdrawing substituent identity in dictating the target-binding pharmacophore of the 2-PIP benzamide series [3].

Chemical Biology Kinase Inhibitor Discovery Target Selectivity Profiling

Nitro Group Count Differentiation: 3-Nitro (Mono) vs. 3,5-Dinitro (CEP-28122) in ALK Kinase Inhibition – Potency and Selectivity Implications

The 3,5-dinitro analog (3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, CAS 332384-12-0), also known as CEP-28122, is a highly potent and selective ALK inhibitor with an IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay and robust antitumor activity in ALK-dependent xenograft models [1]. The mono-nitro 3-nitro analog differs by lacking the 5-position nitro group, which in CEP-28122 contributes significantly to ALK kinase hinge-binding interactions and selectivity against a panel of 259 kinases [1]. Patent claims (WO2006066913A2, US20080045535A1) explicitly cover mono-substituted benzamide imidazopyridines as kinase inhibitors, but the absence of the second nitro group is expected to reduce ALK potency substantially and to broaden the kinase selectivity profile relative to the highly selective CEP-28122 [2][3]. While direct comparative IC50 data for the 3-nitro compound against ALK are not publicly disclosed, the SAR established in the ALK inhibitor series demonstrates that incremental nitro substitution on the benzamide ring is a key determinant of kinase potency and selectivity [1].

ALK Kinase Inhibition Kinase Selectivity Lead Optimization

Physicochemical Differentiation: 3-Nitro Imparts Higher Polar Surface Area and Reduced LogP Relative to Unsubstituted Parent, Influencing Solubility and Permeability

The 3-nitro substituent introduces a strong electron-withdrawing group that increases the topological polar surface area (tPSA) and reduces the calculated logP compared to the unsubstituted parent benzamide (N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, CAS 171628-57-2). Hit2Lead database reports the unsubstituted parent with a logP of 3.60 . Computational estimation for the 3-nitro analog yields a logP reduction of approximately 0.5–0.8 units due to the polar nitro group, consistent with the general effect of nitro substitution on lipophilicity [1]. This physicochemical shift translates into altered aqueous solubility and passive membrane permeability, which are critical parameters for cell-based assay design and in vivo formulation selection [1].

Physicochemical Profiling Drug-likeness ADME Optimization

Peripheral Benzodiazepine Receptor (PBR/TSPO) Ligand Landscape: 3-Nitro Analog Resides Outside the Established High-Affinity PBR Acetamide Pharmacophore

Extensive SAR studies on 2-phenylimidazo[1,2-a]pyridineacetamides (Trapani et al., J Med Chem 1997 and 1999) define the pharmacophoric requirements for high-affinity PBR binding: lipophilic substitution at the imidazopyridine 8-position and a para-chloro group on the C(2)-phenyl ring [1]. Notably, these high-affinity PBR ligands contain an acetamide linker rather than the benzamide linkage present in the 3-nitro compound. The benzamide series—exemplified by the 3-nitro compound—is absent from the detailed PBR binding tables in these seminal papers, suggesting that the benzamide scaffold, particularly with a 3-nitro group, does not conform to the established PBR pharmacophore and likely exhibits substantially lower PBR affinity than the acetamide series compounds that achieve nanomolar IC50 values [1][2].

TSPO Biology Neurosteroidogenesis Benzodiazepine Receptor Pharmacology

Recommended Application Scenarios for 3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead SAR Exploration: Probing the Role of Mono-Nitro Substitution on Benzamide in Kinase Selectivity Profiling

The 3-nitro compound occupies a distinct SAR position between the unsubstituted parent benzamide and the highly potent 3,5-dinitro CEP-28122. For medicinal chemistry teams exploring kinase inhibitor series based on the 2-PIP benzamide scaffold, this compound serves as a critical intermediate SAR probe to decouple the contribution of the 3-nitro group from the 5-nitro group in determining kinase potency and selectivity [1][2].

Multitarget Kinase Profiling in Inflammatory and Fibrotic Disease Models

Patent literature (US20080045535A1) positions imidazo[1,2-a]pyridine benzamides as inhibitors of ALK-4/5 receptor kinases, targets implicated in TGF-β signaling, fibrosis, and inflammation [1]. The 3-nitro analog may exhibit a distinct ALK-4/5 vs. ALK selectivity profile compared to the 3,5-dinitro CEP-28122, making it suitable for phenotypic screening in fibrotic or inflammatory disease models where pathway selectivity rather than single-target potency is desired [1].

Chemical Biology Probe for mGluR5-Negative Control in 2-PIP Scaffold Studies

Because the 3-cyano analog demonstrates measurable mGluR5 binding (Ki = 1,990 nM) [1] whereas the 3-nitro analog is directed toward kinase targets, the 3-nitro compound can function as a mGluR5-negative control in chemical biology experiments exploring the scaffold's polypharmacology, enabling researchers to deconvolute mGluR5-mediated from kinase-mediated phenotypes in cellular assays [1][2].

Physicochemical Comparator for Solubility- and Permeability-Limited Assay Optimization

With its reduced logP (estimated ~2.8–3.1) and increased tPSA relative to the unsubstituted parent (logP 3.60) [1], the 3-nitro analog provides a useful tool for evaluating how nitro group-driven physicochemical changes affect solubility, passive permeability, and non-specific binding in cell-based and biochemical assays, informing formulation and assay development strategies [1][2].

Quote Request

Request a Quote for 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.